N'-(3-chlorophenyl)-3-cyclohexyl-N,3-dihydroxypropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-chlorophenyl)-3-cyclohexyl-N,3-dihydroxypropanimidamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a 3-chlorophenyl group, a cyclohexyl group, and a dihydroxypropanimidamide moiety, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chlorophenyl)-3-cyclohexyl-N,3-dihydroxypropanimidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-chlorophenylamine: This can be achieved through the reduction of 3-chloronitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.
Formation of cyclohexylamine: Cyclohexylamine can be synthesized by the hydrogenation of cyclohexanone using a catalyst like palladium on carbon.
Condensation Reaction: The final step involves the condensation of 3-chlorophenylamine and cyclohexylamine with a suitable dihydroxypropanimidamide precursor under controlled conditions, typically in the presence of a dehydrating agent like thionyl chloride.
Industrial Production Methods
Industrial production of N’-(3-chlorophenyl)-3-cyclohexyl-N,3-dihydroxypropanimidamide may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chlorophenyl)-3-cyclohexyl-N,3-dihydroxypropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 3-chlorophenyl group is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-(3-chlorophenyl)-3-cyclohexyl-N,3-dihydroxypropanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-(3-chlorophenyl)-3-cyclohexyl-N,3-dihydroxypropanimidamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis, thereby exerting its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenethyl)-4-nitrobenzamide: Shares the 3-chlorophenyl group but differs in the presence of a nitrobenzamide moiety.
3-chlorophenylamine: A simpler compound with only the 3-chlorophenyl group and an amine group.
Cyclohexylamine: Contains the cyclohexyl group and an amine group, lacking the dihydroxypropanimidamide moiety.
Uniqueness
N’-(3-chlorophenyl)-3-cyclohexyl-N,3-dihydroxypropanimidamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.
Properties
CAS No. |
1839154-66-3 |
---|---|
Molecular Formula |
C15H21ClN2O2 |
Molecular Weight |
296.8 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.